molecular formula C5H13Cl3N6O B1404844 N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride CAS No. 1351647-67-0

N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride

Cat. No. B1404844
M. Wt: 279.6 g/mol
InChI Key: PBQHLZWMWJAEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride” is a chemical compound with the molecular formula C5H13Cl3N6O . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazol ring, an aminomethyl group, and a glycinamide group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure and formula, C5H13Cl3N6O . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

  • DPP-4 Inhibitors Development : Fuh et al. (2021) explored the synthesis of 1,2,4-triazole derivatives, including glycolamides and glycinamides, to develop new dipeptidyl peptidase 4 (DPP-4) inhibitors. This is significant for the treatment of type 2 diabetes, as DPP-4 inhibitors play a crucial role in glucose regulation (Fuh et al., 2021).

  • Supramolecular Synthon Development : Naik et al. (2010) researched the acid hydrolysis of ethyl 4H-1,2,4-triazol-4-yl-acetate, leading to 4H-1,2,4-triazol-4-yl acetic acid. This compound, as a supramolecular synthon, is significant for creating three-dimensional chains of porous nanoballs, which can have applications in materials chemistry and crystal engineering (Naik et al., 2010).

  • Antimicrobial and Anti-Lipase Activities : Özil et al. (2015) synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial, anti-lipase, and antiurease activities. Such compounds could have potential applications in developing new therapeutic agents (Özil et al., 2015).

  • CNS Activity : Hirai et al. (1982) prepared amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, which exhibited significant central nervous system (CNS) activities. This could have implications for the development of CNS-active pharmaceuticals (Hirai et al., 1982).

  • Glycine Transporter 1 Inhibitors : Sugane et al. (2013) reported the optimization of 4H-1,2,4-triazole derivatives as glycine transporter 1 (GlyT1) inhibitors. These inhibitors have potential applications in neurological and psychiatric disorders (Sugane et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-amino-N-[3-(aminomethyl)-1,2,4-triazol-4-yl]acetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6O.3ClH/c6-1-4-9-8-3-11(4)10-5(12)2-7;;;/h3H,1-2,6-7H2,(H,10,12);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQHLZWMWJAEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1NC(=O)CN)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride
Reactant of Route 2
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride
Reactant of Route 3
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride
Reactant of Route 4
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride
Reactant of Route 5
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride
Reactant of Route 6
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.